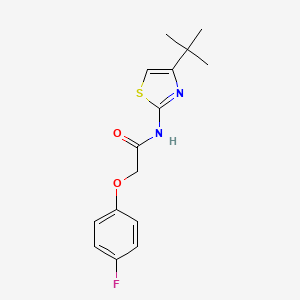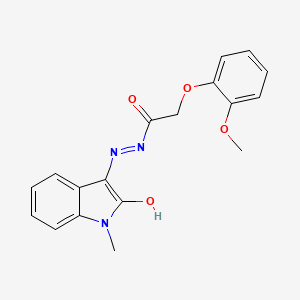![molecular formula C19H15NO2 B5764173 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile, also known as NM-3, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of nitrile-containing compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is not fully understood. However, it has been proposed that 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile exerts its biological activities by modulating various signaling pathways. For example, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit various biochemical and physiological effects. For example, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is relatively stable and can be easily synthesized in large quantities. However, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile also has some limitations. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has not been extensively studied in animal models, and its toxicity profile is not fully understood.
Direcciones Futuras
There are several future directions for the research on 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile. Firstly, further studies are needed to elucidate the mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile and its downstream targets. Secondly, the efficacy and safety of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile in animal models need to be evaluated to determine its potential for clinical use. Thirdly, the development of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile derivatives with improved water solubility and bioavailability could enhance its therapeutic potential. Finally, the combination of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile with other anticancer agents or immunomodulators could enhance its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile involves a multi-step reaction sequence, starting from 2-naphthol and benzyl cyanide. The first step involves the protection of the hydroxyl group of 2-naphthol using a suitable protecting group such as benzyl ether. The protected 2-naphthol is then reacted with chloromethyl methyl ether to form the corresponding ether derivative. The ether derivative is then reacted with sodium cyanide to form the nitrile derivative, which is subsequently reduced using a reducing agent such as lithium aluminum hydride to form 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities such as anticancer, antifungal, and anti-inflammatory activities. 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Moreover, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. Additionally, 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
2-[[1-(hydroxymethyl)naphthalen-2-yl]oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRBXXXZJWWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1-(Hydroxymethyl)naphthalen-2-yl]oxy}methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)



![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)